
4-(3-Quinolinyl)-2-thiophenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing aromatic compound. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde typically involves the condensation of 3-quinolinecarboxaldehyde with a thiophene derivative. One common method is the Vilsmeier-Haack reaction, where 3-quinolinecarboxaldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Quinolinyl)-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 4-(3-Quinolinyl)-2-thiophenecarboxylic acid.
Reduction: 4-(3-Quinolinyl)-2-thiophenemethanol.
Substitution: Various substituted quinoline and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Quinolinyl)-2-thiophenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde is largely dependent on its interaction with biological targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells. In anticancer research, it may induce apoptosis (programmed cell death) by interacting with specific cellular pathways and molecular targets, such as DNA and enzymes involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Quinolinyl)-2-thiophenemethanol: A reduced form of the aldehyde with similar structural features.
4-(3-Quinolinyl)-2-thiophenecarboxylic acid:
2-(3-Quinolinyl)thiophene: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is unique due to the presence of both quinoline and thiophene moieties, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications in scientific research.
Eigenschaften
Molekularformel |
C14H9NOS |
|---|---|
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
4-quinolin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-8-13-6-12(9-17-13)11-5-10-3-1-2-4-14(10)15-7-11/h1-9H |
InChI-Schlüssel |
YEHKCFFMDIWKQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




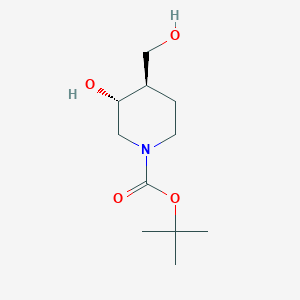


![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
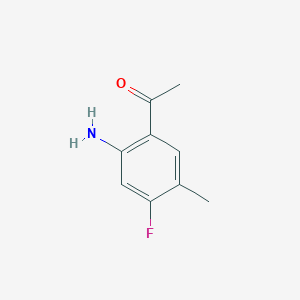

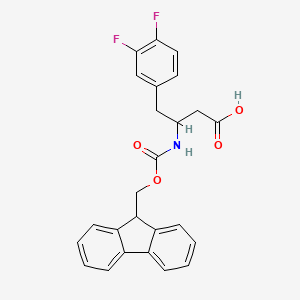
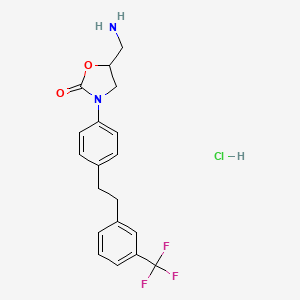
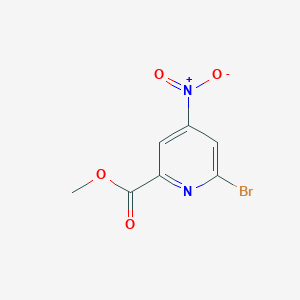
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
